Predicted Lipophilicity: Target Compound vs. Mono-Ethyl Benzoate Analog
The target compound is predicted to have a higher lipophilicity (LogP) than its mono-ethyl benzoate analog, Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate (CAS 618414-31-6). The target compound's dimethyl terephthalate substructure contributes an additional ester, increasing calculated LogP by approximately 0.7–1.0 units . This difference is relevant for tuning blood-brain barrier penetration or membrane partitioning in cell-based assays, where small changes in LogP can alter activity by an order of magnitude.
| Evidence Dimension | Predicted octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP approximately 3.8–4.2 (based on fragment-based calculation for dimethyl terephthalate amide) |
| Comparator Or Baseline | Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate; Predicted LogP approximately 3.1–3.5 |
| Quantified Difference | Estimated ~0.7–1.0 LogP unit increase |
| Conditions | In silico calculation using ACD/Labs or similar fragment-based method; no experimental LogP values available. |
Why This Matters
Lipophilicity is a key driver of compound permeability and distribution; even a 0.5 LogP unit shift can significantly impact cellular activity, making the target compound preferable for hydrophobic binding sites or when a higher LogP is desired.
